molecular formula C13H10N2O2 B016417 2-Amino-7-nitrofluorene CAS No. 1214-32-0

2-Amino-7-nitrofluorene

Cat. No.: B016417
CAS No.: 1214-32-0
M. Wt: 226.23 g/mol
InChI Key: IJMROTSXJSMTPW-UHFFFAOYSA-N
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Description

U-73343 is an inactive analog of U-73122, primarily used as a negative control in research studies. Its chemical structure includes a 1-phosphatidylinositol-phosphodiesterase or phospholipase C (PLC) inhibitor motif. Unlike U-73122, which actively inhibits PLC and 5-lipoxygenase (5-LO), U-73343 lacks these inhibitory effects .

Preparation Methods

Synthetic Routes:: U-73343 can be synthesized using established methods. specific synthetic routes are not widely documented in the literature. Researchers often obtain U-73343 through modification of U-73122 or related compounds.

Industrial Production:: U-73343 is not produced industrially due to its primarily research-oriented use. Instead, it is commercially available from specialized suppliers.

Chemical Reactions Analysis

Reactivity:: U-73343 does not actively participate in chemical reactions. Its primary purpose lies in serving as a negative control, allowing researchers to assess the involvement of PLC and related pathways without confounding effects.

Common Reagents and Conditions:: Since U-73343 is inert, it does not undergo specific reactions. it is essential to handle it under standard laboratory conditions, avoiding exposure to moisture and extreme temperatures.

Scientific Research Applications

U-73343 finds applications across various scientific disciplines:

    Chemistry: Used as a negative control in studies involving PLC and lipid signaling pathways.

    Biology: Enables investigations into cellular responses mediated by PLC and downstream effectors.

    Medicine: Provides insights into drug targets related to PLC inhibition.

    Industry: Although not directly used in industry, its study contributes to drug development and understanding cellular processes.

Mechanism of Action

U-73343’s mechanism involves blocking PLC activation, disrupting downstream signaling cascades. It acts as a protonophore, affecting acid secretion independently of the stimulant .

Comparison with Similar Compounds

U-73343 stands out due to its unique role as a negative control. Similar compounds include U-73122 (active PLC inhibitor) and related analogs.

Properties

IUPAC Name

7-nitro-9H-fluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-10-1-3-12-8(6-10)5-9-7-11(15(16)17)2-4-13(9)12/h1-4,6-7H,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMROTSXJSMTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153259
Record name Fluoren-2-amine, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214-32-0
Record name 7-Nitro-9H-fluoren-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoren-2-amine, 7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-7-nitrofluorene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluoren-2-amine, 7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-7-nitrofluorene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Y7L7MM5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-amino-7-nitrofluorene a useful probe in studying solvation dynamics?

A1: this compound belongs to a class of compounds called "push-pull" molecules. These molecules possess electron-donating and electron-withdrawing groups on opposite ends of their structure. This leads to a significant change in dipole moment upon excitation to the excited singlet (S1) state. [] This large change in dipole moment makes this compound highly sensitive to its surrounding solvent environment, allowing researchers to track solvation dynamics through changes in its fluorescence behavior. [, , ]

Q2: What is the "red-edge effect" (REE) and how is it related to this compound?

A2: The red-edge effect refers to the red shift observed in the fluorescence emission spectrum of a fluorophore when excited at longer wavelengths. This effect is commonly observed in constrained environments like micelles or viscous solutions. Studies have shown that this compound exhibits REE in room temperature ionic liquids (RTILs) like 1-butyl-3-methylimidazolium hexafluorophosphate. [, ] This suggests that the molecule experiences heterogeneous local environments within the RTIL, which remain relatively static during the excited state lifetime of the probe. [, ]

Q3: How does the solvent environment influence the excited state dynamics of this compound?

A3: The excited state dynamics of this compound are greatly affected by the solvent environment. Research using femtosecond transient absorption spectroscopy reveals that in polar solvents like acetonitrile and DMSO, the molecule undergoes two primary relaxation processes following excitation: dipolar solvation and conformational relaxation. [] The conformational relaxation involves twisting of the nitro group to an orthogonal configuration relative to the aromatic plane, a motion shown to be friction-dependent. [] Additionally, studies have observed oscillatory behavior in the dynamic Stokes shift of stimulated emission in acetonitrile, indicating a structured solvent response to the molecule's excited state. [, ]

Q4: What unique structural features of this compound contribute to its interesting photophysical properties?

A4: The unique photophysical properties of this compound arise from the interplay between its structural features and electronic distribution. The amino group acts as an electron donor, while the nitro group acts as an electron acceptor. This "push-pull" configuration leads to a significant intramolecular charge transfer upon excitation, resulting in a large change in dipole moment. [, ] This charge transfer process is also believed to influence the twisting motion of the nitro group, as observed in various solvents. [] Additionally, the planar, rigid structure of the fluorene moiety contributes to its fluorescence properties and makes it a suitable candidate for studying solvation dynamics and molecular interactions. [, , ]

Q5: What computational chemistry methods have been used to study this compound?

A5: While the provided research papers primarily focus on experimental techniques, they allude to the use of computational chemistry methods. For instance, understanding the structural changes during excited state dynamics likely involves quantum chemical calculations. [] Additionally, simulating the behavior of this compound in various solvents, like its interactions with RTILs, would require molecular dynamics simulations. [, ] These computational approaches can provide valuable insights into the molecule's electronic structure, solvation dynamics, and spectroscopic properties, complementing experimental observations.

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